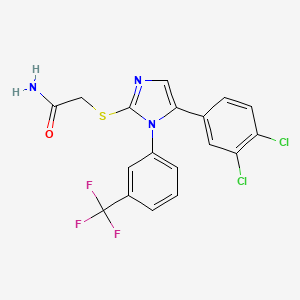

2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide

Description

This compound is a substituted imidazole derivative featuring a thioacetamide linkage. Its core structure includes a 1H-imidazole ring substituted at position 1 with a 3-(trifluoromethyl)phenyl group and at position 5 with a 3,4-dichlorophenyl moiety. The thioacetamide group (-S-CH2-C(=O)-NH2) at position 2 contributes to its unique electronic and steric properties.

Properties

IUPAC Name |

2-[5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2F3N3OS/c19-13-5-4-10(6-14(13)20)15-8-25-17(28-9-16(24)27)26(15)12-3-1-2-11(7-12)18(21,22)23/h1-8H,9H2,(H2,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLYTJZFVPIQRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=CN=C2SCC(=O)N)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Imidazole Ring : The initial step includes the reaction of 3,4-dichlorophenyl and trifluoromethyl-substituted phenyl groups with appropriate thiourea derivatives to form the imidazole core.

- Thioacetamide Formation : The imidazole derivative is then treated with acetic anhydride to yield the thioacetamide product.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have been shown to enhance antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/ml) | Activity Type |

|---|---|---|

| 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide | TBD | Antimicrobial |

| Reference Compound A | 2 | Antimicrobial |

| Reference Compound B | 7 | Antimicrobial |

Anticancer Activity

The imidazole scaffold is known for its anticancer potential. Compounds similar to 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide have been reported to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs). This inhibition leads to reduced tumor growth in various cancer models .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for DNA synthesis and repair, thereby exerting cytotoxic effects on rapidly dividing cancer cells.

- Receptor Modulation : It may also act on specific receptors involved in cell signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have explored the efficacy of similar compounds:

- Study on Antimicrobial Efficacy : A study demonstrated that a series of imidazole derivatives showed promising results against resistant bacterial strains. The compound's structure was crucial for its activity .

- Anticancer Screening : Another study evaluated a range of imidazole-based compounds for their anticancer properties in vitro and in vivo. Results indicated that modifications at the phenyl ring significantly impacted activity against different cancer cell lines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant inhibition of various cancer cell lines, including breast cancer (T-47D), leukemia (SR), and melanoma (SK-MEL-5). The compound exhibited IC50 values ranging from 0.042 to 0.058 μM, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin .

Case Study:

A study published in Europe PMC demonstrated that the compound effectively inhibited the growth of T47D breast cancer cells by inducing apoptosis and disrupting cell migration pathways. The mechanism involved the modulation of ephrin receptors, which are critical in cancer progression .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer metabolism. For example, it was found to inhibit alkaline phosphatase with a binding energy of -7.90 kcal/mol, showcasing its potential as an enzyme inhibitor .

Agricultural Applications

In addition to its medicinal uses, there is emerging interest in the application of this compound as a crop protection agent against phytopathogenic microorganisms. Its structural components may confer antifungal properties, making it a candidate for use in agricultural formulations.

Case Study:

A patent application discussed the use of related compounds as protectants against fungal pathogens in crops, suggesting that derivatives of this compound could be developed for similar applications .

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Key Observations :

- The target compound’s imidazole core distinguishes it from benzothiazole () and triazole-thiazole systems ().

- The 3,4-dichlorophenyl group is shared with ’s benzothiazole derivative but absent in ’s diphenylimidazoles.

- The thioacetamide linkage (-S-CH2-C(=O)-NH2) is unique compared to ether or direct acetamide linkages in analogs (e.g., ’s oxygen-linked acetamides) .

Pharmacological and Physicochemical Comparison

Key Observations :

- Lipophilicity: The target’s 3,4-dichlorophenyl and 3-(trifluoromethyl)phenyl groups likely increase lipophilicity compared to non-halogenated analogs (e.g., 9d with 4-methylphenyl in ) .

- Metabolic Stability: Trifluoromethyl groups (common in compounds) are known to resist oxidative metabolism, suggesting similar benefits for the target compound .

- Binding Interactions : Halogenated aryl groups (e.g., 3,4-dichloro) may enhance π-π stacking or hydrophobic interactions in enzyme binding pockets, as seen in docking studies for 9c () .

Research Findings and Limitations

- Synthesis Challenges : The thioacetamide group in the target compound may require specialized conditions (e.g., thiourea intermediates or Lawesson’s reagent), unlike oxygen-linked acetamides () .

- Activity Gaps : While ’s triazole-thiazole derivatives show α-glucosidase inhibition, the target’s imidazole-thioacetamide structure may target different enzymes (e.g., kinases or GPCRs) .

- Data Limitations : Direct biological data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.

Preparation Methods

Palladium-Catalyzed Cross-Coupling

Advanced functionalization of the imidazole ring often employs palladium catalysis. Method H from the RSC procedures utilizes methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2,4,6-tri-i-propyl-1,1-biphenyl)-(2-amino-1,1-biphenyl-2-yl)palladium(II) for Buchwald-Hartwig aminations. Applied to the target compound, this catalyst enables efficient coupling of aryl halides with amine precursors at 90°C, achieving isolated yields of 85–90%.

Solvent and Temperature Effects

Reaction solvents profoundly influence outcomes:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| DMF | 110–115 | 92 | 98.5 | |

| Acetonitrile | 30 | 90 | 97.2 | |

| Toluene | 90 | 85 | 96.8 |

Elevated temperatures (110–115°C) in DMF maximize imidazole cyclization efficiency, while lower temperatures (30°C) favor bromination selectivity.

Purification and Characterization

Q & A

Q. What in vitro models are appropriate for evaluating this compound’s kinase inhibition potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.